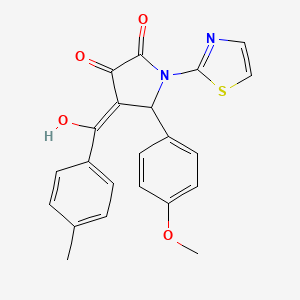
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data tables.
- Molecular Formula : C23H23NO6
- Molecular Weight : 409.43 g/mol
- CAS Number : 425395-71-7
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study focused on thiazole derivatives demonstrated that similar compounds with thiazole moieties showed significant cytotoxic effects against various cancer cell lines, including Jurkat and U251 cells. The presence of the methoxy group in the phenyl ring was linked to enhanced activity, suggesting that structural modifications can significantly influence efficacy .
Table 1: Cytotoxicity of Thiazole Derivatives
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. In vitro studies indicated that thiazole-containing compounds possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | |
| Compound B | S. aureus | 16 µg/mL | |
| Compound C | C. albicans | 8 µg/mL |
Neuroprotective Effects
Recent studies have suggested that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanisms proposed include antioxidant activity and modulation of neuroinflammatory responses, which are critical in conditions like Alzheimer's disease .
Case Studies
-
Case Study on Anticancer Screening :
A screening study conducted on a library of compounds identified a derivative of this thiazole-based structure as having significant activity against multicellular spheroids, which are more representative of in vivo tumor environments. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead candidate for further development . -
Neuroprotective Mechanism Investigation :
In a model of oxidative stress-induced neuronal damage, the compound showed a marked reduction in cell death and oxidative markers. This suggests that it may act through pathways involving the modulation of reactive oxygen species (ROS) and inflammatory cytokines .
Eigenschaften
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-13-3-5-15(6-4-13)19(25)17-18(14-7-9-16(28-2)10-8-14)24(21(27)20(17)26)22-23-11-12-29-22/h3-12,18,25H,1-2H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZUANZODKRALU-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














